N-[2-(4-Benzoylpiperazin-1-yl)phenyl]-4-(propan-2-yl)benzamide N-[2-(4-Benzoylpiperazin-1-yl)phenyl]-4-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 764710-22-7
VCID: VC0365393
InChI: InChI=1S/C27H29N3O2/c1-20(2)21-12-14-22(15-13-21)26(31)28-24-10-6-7-11-25(24)29-16-18-30(19-17-29)27(32)23-8-4-3-5-9-23/h3-15,20H,16-19H2,1-2H3,(H,28,31)
SMILES: CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4
Molecular Formula: C27H29N3O2
Molecular Weight: 427.5g/mol

N-[2-(4-Benzoylpiperazin-1-yl)phenyl]-4-(propan-2-yl)benzamide

CAS No.: 764710-22-7

Main Products

VCID: VC0365393

Molecular Formula: C27H29N3O2

Molecular Weight: 427.5g/mol

N-[2-(4-Benzoylpiperazin-1-yl)phenyl]-4-(propan-2-yl)benzamide - 764710-22-7

CAS No. 764710-22-7
Product Name N-[2-(4-Benzoylpiperazin-1-yl)phenyl]-4-(propan-2-yl)benzamide
Molecular Formula C27H29N3O2
Molecular Weight 427.5g/mol
IUPAC Name N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide
Standard InChI InChI=1S/C27H29N3O2/c1-20(2)21-12-14-22(15-13-21)26(31)28-24-10-6-7-11-25(24)29-16-18-30(19-17-29)27(32)23-8-4-3-5-9-23/h3-15,20H,16-19H2,1-2H3,(H,28,31)
Standard InChIKey BCORKZWJUZXNSD-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4
PubChem Compound 4254134
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator